molecular formula C11H18F3NO B2586494 1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine CAS No. 2175978-61-5

1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine

Cat. No.: B2586494
CAS No.: 2175978-61-5
M. Wt: 237.266
InChI Key: LRWBTYMSASJWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine ring linked to a tetrahydropyran (oxane) ring and incorporates a trifluoromethyl group, a moiety known to significantly influence the pharmacokinetic and physicochemical properties of molecules . The strategic combination of these features is common in the development of pharmacologically active compounds, as the piperidine and tetrahydropyran rings often serve as key scaffolds, while the trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity . While the specific biological activity and research applications for this exact molecule are not fully detailed in public literature, structural analogs featuring the oxan-4-yl (tetrahydropyran) group and the trifluoromethyl group have been investigated as potent inhibitors of enzymes like 11-beta-hydroxysteroid dehydrogenase 1 (HSD-1), a target for metabolic diseases such as type 2 diabetes and metabolic syndrome . This suggests potential utility in similar exploratory research pathways. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's safety data sheet prior to use.

Properties

IUPAC Name

1-(oxan-4-yl)-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO/c12-11(13,14)9-1-5-15(6-2-9)10-3-7-16-8-4-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWBTYMSASJWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine typically involves the reaction of piperidine derivatives with oxan-4-yl and trifluoromethyl-containing reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.

Scientific Research Applications

Neuropharmacology

Recent studies suggest that 1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine may modulate metabotropic glutamate receptors (mGluRs), which are crucial for synaptic transmission and plasticity. This modulation can have significant implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties, enhancing their therapeutic potential through the ability to cross the blood-brain barrier (BBB) effectively .

Antidepressant Activity

Research indicates that derivatives of this compound may exhibit antidepressant effects. In vivo studies have shown that related piperidine derivatives improve locomotor activity and reduce anxiety-like behaviors in animal models, suggesting potential applications in treating mood disorders .

Drug Development

Piperidine derivatives, including this compound, are pivotal in drug design due to their structural versatility and biological activity. They are integral components in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders .

Antimicrobial Properties

The compound is also being explored for its antimicrobial properties. New piperidine-based compounds have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens, highlighting their potential as novel antimicrobial agents.

Study 1: Neuroprotective Mechanisms

A study focused on the neuroprotective effects of similar piperidine derivatives demonstrated significant neuroprotection in models of oxidative stress, indicating that these compounds could be beneficial in preventing neuronal damage associated with various neurodegenerative conditions.

Study 2: Metabolic Stability Analysis

Research into metabolic pathways revealed that modifications at the trifluoromethyl position significantly affect the metabolic stability of related compounds. These findings are crucial for optimizing pharmacokinetic properties for clinical applications, suggesting that compounds retaining this modification exhibit prolonged action within the body .

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine include other piperidine derivatives with different substituents, such as:

  • 1-(Oxan-4-yl)-4-methylpiperidine
  • 1-(Oxan-4-yl)-4-chloropiperidine
  • 1-(Oxan-4-yl)-4-fluoropiperidine

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.

Biological Activity

1-(Oxan-4-yl)-4-(trifluoromethyl)piperidine is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an oxane moiety and a trifluoromethyl group. This unique structure is believed to contribute to its biological properties.

Property Description
Molecular Formula C₉H₁₂F₃N₁O
Molecular Weight 201.19 g/mol
Solubility Soluble in organic solvents; limited in water
Functional Groups Piperidine, oxane, trifluoromethyl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of specific G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant pharmacological activities, including:

  • Antimicrobial Activity : Exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have shown effectiveness in inhibiting bacterial growth .
  • Enzyme Inhibition : Demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and urease, suggesting applications in treating conditions such as Alzheimer's disease and urinary tract infections .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although specific data on this compound is limited. Similar piperidine derivatives have shown promise in cancer therapy .

Case Studies

Several studies have investigated piperidine derivatives with similar structural features:

  • Antimicrobial Evaluation : A study evaluated a series of piperidine derivatives for their antimicrobial properties against S. aureus and MRSA. Compounds containing trifluoromethyl groups exhibited enhanced activity compared to their non-substituted counterparts .
  • Enzyme Inhibition Studies : Research on piperidine-based compounds indicated significant inhibition of AChE with IC50 values ranging from 0.63 µM to 2.14 µM for various analogs, highlighting the therapeutic potential of these compounds in neurodegenerative diseases .
  • Anticancer Activity : In vitro studies on similar compounds revealed cytotoxic effects against several cancer cell lines, suggesting that modifications in the piperidine structure could lead to novel anticancer agents .

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodYield (%)Key ConditionsReference
Grignard Reagent65–75THF, −78°C, Ar atmosphere
Nucleophilic Substitution50–60DCM, RT, NaOH
Catalytic Cross-Coupling70–80Pd(OAc)₂, DMF, 80°C

Q. Table 2: Analytical Data Cross-Validation

TechniqueObserved DataReference Value (PubChem)Deviation
¹H NMR (CDCl₃)δ 3.45 (m, 2H, Oxan)δ 3.42–3.48<0.03 ppm
HRMS (m/z)265.1245 [M+H]⁺265.12480.0003

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